7β-Hydroxymethyl Drospirenone
Description
Properties
Molecular Formula |
C₂₄H₃₂O₄ |
|---|---|
Molecular Weight |
384.51 |
Synonyms |
7β-(Hydroxymethyl)-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
7β-Hydroxymethyl Drospirenone exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
- Progestogenic Activity : It acts as a progestin, influencing the menstrual cycle and supporting pregnancy.
- Antiandrogenic Effects : Similar to its parent compound, it may inhibit androgen activity, making it useful in treating conditions like acne and hirsutism.
- Mineralocorticoid Receptor Antagonism : It has diuretic properties by blocking aldosterone receptors, which can help manage fluid retention in certain conditions.
Contraceptive Use
This compound is primarily studied for its role in oral contraceptives. It is often combined with estrogen to enhance efficacy and reduce side effects associated with hormonal contraception. Clinical trials have demonstrated its effectiveness in preventing pregnancy while managing symptoms related to premenstrual dysphoric disorder (PMDD) and moderate acne vulgaris .
Management of Menstrual Disorders
The compound has been investigated for its potential to treat various menstrual disorders, including dysmenorrhea (painful periods) and irregular menstrual cycles. Its progestogenic effects can help regulate the menstrual cycle and alleviate symptoms associated with these conditions.
Endocrine Disorders
Due to its antiandrogenic properties, this compound may be beneficial in treating endocrine disorders characterized by excessive androgen levels, such as polycystic ovary syndrome (PCOS). Studies suggest that it can help reduce symptoms like hirsutism and acne in women with PCOS .
Case Study 1: Treatment of PMDD
A randomized clinical trial involving 450 women assessed the efficacy of a low-dose oral contraceptive containing this compound. Results indicated a significant decrease in mood-related symptoms associated with PMDD compared to placebo, highlighting its potential as a therapeutic option for this condition .
Case Study 2: Acne Management
In another study focusing on acne treatment, participants using an oral contraceptive containing Drospirenone reported improved skin conditions after three months of treatment. The antiandrogenic effects of the compound were credited for the observed improvements .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 7β-Hydroxymethyl Drospirenone in pharmaceutical formulations?
- Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:
- Mobile phase : A gradient of water (Solution A) and acetonitrile (Solution B) adjusted for optimal peak resolution .
- Sample preparation : Dissolve the compound in a 1:1 mixture of water and acetonitrile, with precise dilution to achieve concentrations of ~2 mg/mL for standards .
- System suitability : Ensure retention time and spectral consistency (e.g., UV absorption at 240–250 nm) match reference standards .
Q. How is this compound structurally characterized to confirm identity and purity?
- Approach : Combine spectroscopic and chromatographic techniques:
- NMR and MS : Confirm the lactone structure and hydroxymethyl substitution at the 7β position .
- Specific optical rotation : Validate enantiomeric purity using polarimetry, with typical ranges of +30° to +35° (in chloroform) .
- Chromatographic retention time : Compare with USP reference standards under identical HPLC conditions .
Q. What strategies are employed to synthesize and purify this compound at the laboratory scale?
- Synthesis : Start with Drospirenone and introduce the hydroxymethyl group via regioselective oxidation or enzymatic modification.
- Purification : Use recrystallization in dimethylformamide (DMF) or acetonitrile to remove co-eluting impurities (e.g., 1,2-dimethoxyethane residues) .
- Purity criteria : Limit residual solvents to <0.1% (w/w) and heavy metals (e.g., Pb, Cd) to <10 ppm .
Advanced Research Questions
Q. How do solvent choice and chromatographic parameters influence the resolution of this compound from co-eluting impurities?
- Experimental design :
- Solvent optimization : Test binary mixtures (e.g., water-acetonitrile vs. methanol-tetrahydrofuran) to reduce peak tailing .
- Column selection : Compare C18 and phenyl-hexyl stationary phases for selectivity toward polar metabolites .
- Data analysis : Calculate resolution (Rs) and theoretical plates (N) to quantify separation efficiency. Adjust injection volumes (e.g., 10–20 µL) to avoid column overload .
Q. What metabolic pathways and stability profiles are observed for this compound under physiological conditions?
- In vitro models : Incubate the compound with liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., glucuronidation at the hydroxymethyl group) .
- Stress testing : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions to assess degradation kinetics. Monitor degradation products via LC-MS/MS .
Q. How can researchers resolve discrepancies in purity assessments between different analytical batches?
- Root-cause analysis :
- Impurity profiling : Quantify known impurities (e.g., 1-fluoronaphthalene, residual thiophene derivatives) using GC-MS with headspace sampling .
- Method validation : Replicate assays across multiple laboratories to identify variability in mobile phase preparation or column aging .
- Statistical tools : Apply ANOVA to batch data and establish acceptance criteria for between-batch variability (e.g., RSD <2%) .
Q. What comparative efficacy data exist between this compound and other drospirenone derivatives in preclinical models?
- Study design :
- In vivo models : Compare pharmacokinetic parameters (Cₘₐₓ, AUC) in rodent studies using equimolar doses .
- Receptor binding assays : Measure affinity for progesterone and mineralocorticoid receptors to correlate structural modifications with activity .
Q. How are advanced impurity profiling techniques applied to ensure compliance with pharmacopeial standards?
- Techniques :
- GC-FID for volatile impurities : Quantify residual solvents (e.g., dimethylformamide) with detection limits of 0.01% (v/v) .
- ICP-MS for heavy metals : Validate methods for Pb, As, and Hg at sub-ppm levels using standard addition .
- Forced degradation studies : Identify unknown impurities under accelerated stability conditions (40°C/75% RH) and update pharmacopeial monographs accordingly .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
